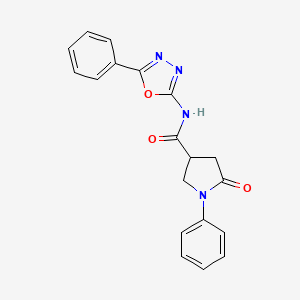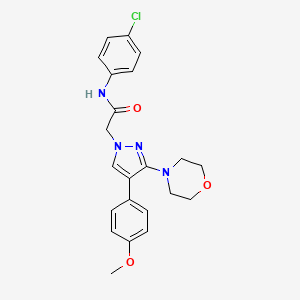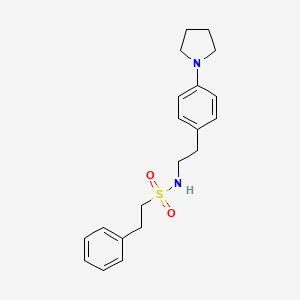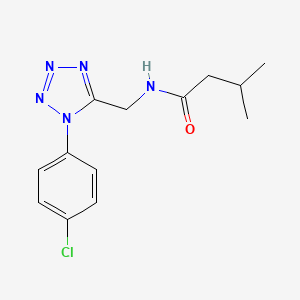
1-Boc-4-(piperazine-1-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of 1-Boc-4-(piperazine-1-carbonyl)piperidine
The compound this compound, also known as N-Boc-2-piperazinylbenzyl-tert-butanesulfinamide, has been the subject of several studies. It is a key intermediate in the synthesis of various bioactive compounds, particularly ligands for the human melanocortin 4 receptor .
Synthesis Analysis
The practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines has been reported. The compound underwent nucleophilic 1,2-addition with different organometallic reagents to give highly diastereomerically enriched adducts. X-ray crystallography confirmed different mechanisms depending on the organometallic reagent used. The efficient synthesis and deprotection of the N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides constitute an attractive method for extensive structure-activity studies .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. The optimized geometrical parameters and complete vibrational assignments were determined using Density Functional Theory (DFT) through the B3LYP and dispersion correction method WB97XD with the level of 6-311++G(d,p) basis set. Molecular docking studies have also been conducted to study the compound's activity against VEGFR-2 Kinase inhibitor receptors for different protein targets .
Chemical Reactions Analysis
The compound has been involved in nucleophilic 1,2-addition reactions with different organometallic reagents, leading to highly diastereomerically enriched adducts. Additionally, the efficient synthesis and deprotection of the N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides have been described, making it suitable for extensive structure-activity studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied in the context of its biological evaluation. The compound has shown potent inhibitory activities in enzyme-assay and cell-based assays, as well as reduction of hepatic de novo fatty acid synthesis in rats after oral administration .
Relevant Papers
- Practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines
- Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group
- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR), HOMO-LUMO, chemical reactivity, AIM, ELF, LOL and Molecular docking studies on 1-Benzyl-4-(N-Boc-amino)piperidine
These papers provide a comprehensive understanding of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this compound.
: Practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines : Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group : Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR), HOMO-LUMO, chemical reactivity, AIM, ELF, LOL and Molecular docking studies on 1-Benzyl-4-(N-Boc-amino)piperidine
科学的研究の応用
Chemical Synthesis and Drug Development
1-Boc-4-(piperazine-1-carbonyl)piperidine has been prominently used in the design and synthesis of various compounds. For instance, it's utilized in the creation of dendritic G-2 melamines, serving as a central building block. These melamines exhibit interesting self-assembly properties and are used in constructing nano-aggregates, demonstrating potential applications in nanotechnology and material science (Sacalis et al., 2019). Moreover, derivatives of this compound, like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, have shown potent inhibitory activities in enzyme-assay and cell-based assays, indicating their potential in drug development and pharmaceutical research (Chonan et al., 2011).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound is instrumental in synthesizing biaryls via microwave-mediated Suzuki–Miyaura cross-couplings. These synthesized biaryls are crucial in diversifying the scope of chemical libraries used for drug discovery and other applications (Spencer et al., 2011). Additionally, the solubility of Boc-piperazine derivatives like (S)-Boc-piperazine in supercritical carbon dioxide is studied for its implications in various chemical processes and pharmaceutical applications (Uchida et al., 2004).
Medicinal Chemistry and Biological Studies
This compound is also used in medicinal chemistry for synthesizing compounds with potential therapeutic applications. For instance, derivatives of N-Boc piperazine have shown moderate antibacterial and antifungal activities, indicating their possible use in developing new antimicrobial agents (Kulkarni et al., 2016). Moreover, it has been utilized in the synthesis of bicyclic piperidine-based compounds showing potent antiviral activity against HIV-1, highlighting its significance in antiviral drug development (Dai Qiu-yun, 2011).
Safety and Hazards
While specific safety and hazards information for “1-Boc-4-(piperazine-1-carbonyl)piperidine” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
作用機序
Target of Action
The compound “1-Boc-4-(piperazine-1-carbonyl)piperidine”, also known as “tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate”, is primarily used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .
Mode of Action
It is known to be used in the synthesis of gpr119 selective agonists . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential target for the treatment of type II diabetes .
Biochemical Pathways
The compound is involved in the biochemical pathways related to targeted protein degradation . By acting as a linker in PROTACs, it facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . This can impact various downstream effects depending on the specific target protein being degraded.
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .
Result of Action
The primary result of the action of this compound is the targeted degradation of specific proteins . This can lead to various cellular effects depending on the function of the degraded protein. For instance, it has been used in the synthesis of GPR119 agonists, which have been patented as anti-obesity drugs .
特性
IUPAC Name |
tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVLOOBEOCICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B3016066.png)
![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)
![1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016068.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)


![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)